molecular formula C25H51NO B14252870 N-(2-Octyldodecyl)pentanamide CAS No. 339540-72-6

N-(2-Octyldodecyl)pentanamide

Katalognummer: B14252870
CAS-Nummer: 339540-72-6
Molekulargewicht: 381.7 g/mol
InChI-Schlüssel: GMVUPJBPWXBONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Octyldodecyl)pentanamide is an organic compound with the molecular formula C25H51NO. It is a secondary amide, characterized by the presence of a pentanamide group attached to a long aliphatic chain. This compound is notable for its unique structure, which imparts specific physical and chemical properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Octyldodecyl)pentanamide typically involves the reaction of pentanoyl chloride with 2-octyldodecylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Pentanoyl chloride+2-OctyldodecylamineThis compound+HCl\text{Pentanoyl chloride} + \text{2-Octyldodecylamine} \rightarrow \text{this compound} + \text{HCl} Pentanoyl chloride+2-Octyldodecylamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Octyldodecyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution at the nitrogen atom.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-substituted amides.

Wissenschaftliche Forschungsanwendungen

N-(2-Octyldodecyl)pentanamide has diverse applications in scientific research, including:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: Investigated for its potential role in modulating biological membranes and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and compatibility with various materials.

Wirkmechanismus

The mechanism of action of N-(2-Octyldodecyl)pentanamide involves its interaction with biological membranes, where it can alter membrane fluidity and permeability. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. Additionally, its amide group can form hydrogen bonds with other molecules, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Octyldodecyl)hexanamide
  • N-(2-Octyldodecyl)butanamide
  • N-(2-Octyldodecyl)decanamide

Uniqueness

N-(2-Octyldodecyl)pentanamide is unique due to its specific chain length and the presence of a pentanamide group, which imparts distinct physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

339540-72-6

Molekularformel

C25H51NO

Molekulargewicht

381.7 g/mol

IUPAC-Name

N-(2-octyldodecyl)pentanamide

InChI

InChI=1S/C25H51NO/c1-4-7-10-12-14-15-17-19-21-24(20-18-16-13-11-8-5-2)23-26-25(27)22-9-6-3/h24H,4-23H2,1-3H3,(H,26,27)

InChI-Schlüssel

GMVUPJBPWXBONT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(CCCCCCCC)CNC(=O)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.